4-(Bromomethyl)-3-methyl-1,2-oxazole

Catalog No.
S12161254
CAS No.
M.F
C5H6BrNO
M. Wt
176.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-3-methyl-1,2-oxazole

Product Name

4-(Bromomethyl)-3-methyl-1,2-oxazole

IUPAC Name

4-(bromomethyl)-3-methyl-1,2-oxazole

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

InChI

InChI=1S/C5H6BrNO/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3

InChI Key

MDXDDZJACDKAML-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1CBr

4-(Bromomethyl)-3-methyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a bromomethyl group attached to a 1,2-oxazole ring. This compound is notable for its unique structure, which combines the properties of both the oxazole ring and the bromomethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry. The molecular formula of this compound is C5H6BrNC_5H_6BrN and it has a molecular weight of approximately 173.01 g/mol.

Due to its reactive bromomethyl group. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs in polar aprotic solvents like dimethylformamide or acetonitrile, leading to the formation of substituted oxazole derivatives.
  • Oxidation: Under oxidative conditions, this compound can be converted into oxazole carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromomethyl group can be reduced to yield methyl-substituted oxazoles, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

4-(Bromomethyl)-3-methyl-1,2-oxazole exhibits significant biological activity, particularly in medicinal chemistry. Its ability to modify biological pathways through interaction with nucleophilic sites in proteins and nucleic acids makes it a useful tool in biochemical studies. The compound has been explored for its potential as an antimicrobial agent and as a precursor for bioactive molecules. Furthermore, its electrophilic nature allows it to interact with various molecular targets, potentially leading to the inhibition of specific enzymes or receptors.

The synthesis of 4-(Bromomethyl)-3-methyl-1,2-oxazole typically involves bromination reactions. A common method includes:

  • Bromination of 3-methyl-1,2-oxazole: This can be achieved through the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method allows for the selective introduction of the bromomethyl group onto the oxazole ring.

Additionally, industrial production may utilize continuous flow reactors to optimize yield and efficiency while employing purification techniques like recrystallization or chromatography to obtain high-purity products.

4-(Bromomethyl)-3-methyl-1,2-oxazole serves several important applications:

  • As a Building Block: It is used in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
  • In Medicinal Chemistry: The compound plays a role in developing bioactive molecules with potential therapeutic effects.
  • In Industry: It is utilized for producing specialty chemicals and materials with specific properties due to its unique chemical structure.

Studies on 4-(Bromomethyl)-3-methyl-1,2-oxazole have highlighted its interaction with various biological molecules. The bromomethyl group acts as an electrophile that can form covalent bonds with nucleophiles found in proteins and nucleic acids. This property is crucial for understanding its mechanism of action and potential therapeutic applications . Additionally, research has shown that modifications to this compound can enhance its biological activity and specificity towards certain targets.

Several compounds share structural similarities with 4-(Bromomethyl)-3-methyl-1,2-oxazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Chloromethyl)-3-methyl-1,2-oxazoleChlorinated analogContains chloromethyl instead of bromomethyl; different reactivity profile.
4-(Bromomethyl)benzonitrileAromatic nitrileIncorporates a nitrile functional group; used in different synthetic pathways.
4-(Bromomethyl)benzophenoneAromatic ketoneContains a ketone functional group; distinct electronic properties compared to oxazoles.
Methyl 4-(bromomethyl)benzoateEster derivativeFeatures an ester group; used in polymer chemistry and material science applications.

Comparison: The uniqueness of 4-(Bromomethyl)-3-methyl-1,2-oxazole lies in its oxazole ring structure, which imparts distinct electronic and steric properties compared to other bromomethyl-substituted compounds. This makes it particularly valuable as an intermediate in the synthesis of heterocyclic compounds and bioactive molecules.

Bromination Strategies for Oxazole Functionalization

The bromination of oxazole derivatives represents a critical step in the synthesis of 4-(bromomethyl)-3-methyl-1,2-oxazole. Two primary strategies dominate this functionalization: radical bromination mediated by N-bromosuccinimide (NBS) and electrophilic bromination pathways.

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

NBS serves as a bromine reservoir, enabling controlled radical bromination while minimizing undesired dibromination [4]. In the case of 4-(bromomethyl)-3-methyl-1,2-oxazole, the reaction typically proceeds via a radical chain mechanism initiated by light or heat. The methyl group at the 3-position directs bromination to the 4-methyl substituent through steric and electronic effects.

Key parameters for optimization include:

  • Solvent selection: Acetone enhances oxazole bromination selectivity by stabilizing radical intermediates, while tetrahydrofuran (THF) promotes competitive pathways [2].
  • Temperature: Reactions typically proceed at 60–80°C to balance reaction rate and selectivity.
  • Molar ratios: A 1.1:1 NBS-to-substrate ratio minimizes polybromination byproducts .

A representative procedure involves refluxing 3-methyl-1,2-oxazole with NBS in carbon tetrachloride under UV light, achieving 65–75% yield after 6 hours [4]. The low concentration of bromine radicals generated by NBS decomposition prevents double-bond addition, favoring allylic bromination [4].

Electrophilic Bromination Pathways

Direct electrophilic bromination of the oxazole ring requires careful substrate design. The electron-withdrawing nature of the oxazole nitrogen deactivates the ring toward electrophilic substitution, necessitating activating groups. For 4-(bromomethyl)-3-methyl-1,2-oxazole, the methyl group provides sufficient activation for regioselective bromination at the 4-position when using bromine in acetic acid [3].

Critical considerations include:

  • Lewis acid catalysts: Iron(III) bromide (FeBr₃) enhances electrophilic bromine generation [4].
  • Solvent effects: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity.
  • Temperature control: Reactions at 0–5°C suppress ring-opening side reactions [3].

Continuous Flow Reactor Applications in Scalable Synthesis

Continuous flow chemistry addresses scalability challenges in bromomethyloxazole synthesis. A typical flow setup comprises:

ComponentFunctionOperational Parameters
Microreactor (0.5 mm ID)Bromine radical generationResidence time: 2–5 minutes
Static mixerSubstrate-NBS mixingTemperature: 70°C
In-line UV sourceRadical initiationWavelength: 365 nm

Flow systems demonstrate advantages over batch processes:

  • Improved heat dissipation: Critical for exothermic bromination steps .
  • Reproducibility: 90% yield consistency across 10-batch runs .
  • Scale-up potential: Throughput increases linearly with reactor volume without compromising selectivity.

Purification Techniques: Recrystallization Versus Chromatographic Approaches

Recrystallization:

  • Solvent pairs: Hexane/ethyl acetate (4:1) achieves 85% recovery for high-purity (>98%) product [2].
  • Limitations: Challenging for diastereomeric byproducts with similar solubility profiles.

Chromatographic purification:

  • Stationary phase: Silica gel (230–400 mesh) with 5% ethyl acetate in hexane eluent.
  • Performance: Resolves bromination regioisomers with ΔRf ≥ 0.15 [2].
  • Throughput: Process intensification via flash chromatography achieves 50 g/hour capacity.

Bromomethyl Group Reactivity Profile

The bromomethyl group in 4-(bromomethyl)-3-methyl-1,2-oxazole represents a highly reactive electrophilic center that undergoes diverse chemical transformations. The electronic nature of the bromomethyl substituent, combined with its primary carbon structure, makes it particularly susceptible to nucleophilic attack and organometallic transformations [1] [2].

Nucleophilic Substitution Mechanisms

The bromomethyl group exhibits exceptional reactivity toward nucleophilic substitution reactions, predominantly following the SN2 mechanism due to the primary carbon center [3] [4]. The reaction kinetics demonstrate second-order behavior, where the rate depends on both the concentration of the nucleophile and the substrate concentration according to the rate equation: Rate = k[nucleophile][substrate] [3].

Mechanistic Pathway

The SN2 mechanism proceeds through a concerted process where the nucleophile attacks the carbon center from the backside, opposite to the bromine leaving group [3] [5]. This backside attack results in inversion of configuration and formation of a trigonal bipyramidal transition state where the nucleophile and leaving group are positioned at 180° to each other [3].

The transition state features partial bond formation between the nucleophile and carbon, simultaneous with partial bond breaking of the carbon-bromine bond [3]. The process is characterized by:

  • Concerted mechanism: Bond formation and breaking occur simultaneously
  • Stereochemical inversion: Complete inversion of configuration at the carbon center
  • Single-step process: No intermediate formation
  • High stereoselectivity: Exclusive formation of inverted product

Nucleophile Reactivity Trends

The nucleophilicity scale for bromomethyl substitution follows the established pattern based on electron density and polarizability [6] [4]:

NucleophileNucleophilicityMechanismTypical Yield
Hydroxide (OH⁻)HighSN285-95%
Alkoxide (RO⁻)HighSN280-90%
Thiolate (RS⁻)HighSN275-90%
Cyanide (CN⁻)HighSN280-95%
Amine (RNH₂)ModerateSN270-85%
Azide (N₃⁻)ModerateSN270-80%

Solvent Effects

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile significantly enhance SN2 reaction rates by stabilizing the nucleophile while not solvating it extensively [6] [7]. These solvents increase nucleophilicity by maintaining the nucleophile in a highly reactive, unsolvated state.

Leaving Group Efficiency

Bromide functions as an excellent leaving group due to its ability to stabilize negative charge through size and polarizability [6]. The relative leaving group abilities show bromide with intermediate reactivity (krel = 0.001) compared to iodide (krel = 0.01) and chloride (krel = 0.0001) [6].

Cross-Coupling Reactions

The bromomethyl group participates effectively in transition metal-catalyzed cross-coupling reactions, providing access to carbon-carbon and carbon-heteroatom bond formation [8] [9] [10].

Suzuki Cross-Coupling

The Suzuki-Miyaura reaction employs palladium catalysis to couple the bromomethyl group with organoboron compounds [9] [10]. The catalytic cycle involves:

  • Oxidative Addition: Palladium(0) inserts into the carbon-bromine bond
  • Transmetalation: Organoboron reagent transfers its organic group to palladium
  • Reductive Elimination: Carbon-carbon bond formation with regeneration of Pd(0)

Typical reaction conditions utilize Pd(PPh₃)₄ or Pd(OAc)₂ as catalyst, with potassium carbonate as base in aqueous dimethylformamide at elevated temperatures [9]. The reaction demonstrates broad substrate scope with aromatic and heteroaromatic boronic acids, achieving yields of 75-90% [9].

Heck Cross-Coupling

The Mizoroki-Heck reaction couples the bromomethyl group with alkenes through palladium catalysis [10]. The mechanism involves:

  • Oxidative Addition: Pd(0) insertion into C-Br bond
  • Alkene Coordination: Olefin coordination to palladium center
  • Migratory Insertion: Alkyl group migration to alkene
  • β-Hydride Elimination: Formation of alkene product

Standard conditions employ Pd(OAc)₂ with phosphine ligands in the presence of triethylamine base at 100-120°C [10]. The reaction shows excellent regioselectivity for terminal alkenes and tolerates various functional groups.

Sonogashira Cross-Coupling

The Sonogashira reaction enables coupling with terminal alkynes using dual palladium-copper catalysis [8] [10]. The copper co-catalyst facilitates alkyne activation through copper acetylide formation, while palladium mediates the coupling process.

Reaction conditions typically involve Pd(PPh₃)₂Cl₂ and CuI in triethylamine solvent at room temperature to 60°C [8]. The methodology provides access to alkynyl derivatives with yields ranging from 70-85% [8].

Oxazole Ring Modification Pathways

The oxazole ring system in 4-(bromomethyl)-3-methyl-1,2-oxazole exhibits distinct reactivity patterns based on electronic distribution and heteroatom positioning [11] [12] [13].

Electrophilic Aromatic Substitution Patterns

The oxazole ring demonstrates moderate aromaticity with electron-deficient character, making it susceptible to electrophilic aromatic substitution under appropriate conditions [11] [14] [15].

Positional Reactivity

The electronic structure of oxazole creates distinct reactivity patterns:

  • C2 Position: Deactivated by adjacent nitrogen and oxygen atoms
  • C4 Position: Most activated site for electrophilic attack
  • C5 Position: Moderately activated, secondary reaction site

Halogenation Reactions

Electrophilic halogenation of oxazole derivatives demonstrates position-selective reactivity [12] [16] [17]. Bromination with N-bromosuccinimide proceeds preferentially at the C5 position under mild conditions, while more forcing conditions can achieve C4 substitution [12] [16].

The regioselectivity depends on:

  • Solvent effects: Acetone promotes C5 bromination, while pyridine-containing solvents favor alternative positions [16]
  • Temperature: Higher temperatures increase C4 substitution
  • Electronic substituents: Electron-donating groups enhance reactivity

Acylation Reactions

Friedel-Crafts acylation of oxazole requires electron-donating substituents to activate the ring system [18] [19] [20]. The reaction employs acyl chlorides with Lewis acid catalysts such as aluminum chloride or iron(III) bromide.

Mechanistic considerations include:

  • Acylium ion formation: Lewis acid coordination generates reactive electrophile
  • Ring attack: Electrophilic substitution at activated positions
  • Proton elimination: Aromaticity restoration

The reaction typically requires elevated temperatures (80-120°C) and shows preference for C5 substitution when electron-donating groups are present [18] [19].

1,3-Dipolar Cycloaddition Reactions

The oxazole ring participates in 1,3-dipolar cycloaddition reactions as both dipole and dipolarophile, providing access to complex heterocyclic systems [21] [22] [23].

Dipolar Character

Oxazole derivatives can function as 1,3-dipoles through:

  • Ring-opening: Nucleophilic attack generates azomethine ylide intermediates
  • Oxazolium salt formation: Quaternization followed by ring-opening
  • Thermally induced: Ring-opening at elevated temperatures

Azomethine Ylide Formation

The conversion of oxazole to azomethine ylide involves nucleophilic attack at the C2 position followed by ring-opening [22] [23]. This process generates a reactive 1,3-dipole capable of cycloaddition with various dipolarophiles.

The reaction mechanism proceeds through:

  • Nucleophilic attack: Strong nucleophiles attack C2 position
  • Ring-opening: Oxazole ring cleavage generates ylide
  • Cycloaddition: [3+2] cycloaddition with dipolarophile
  • Product formation: Five-membered ring construction

Dipolarophile Reactivity

Oxazole derivatives function as dipolarophiles in cycloaddition reactions with various 1,3-dipoles [24] [25]. The electron-deficient nature of the oxazole ring enhances reactivity toward electron-rich dipoles.

Common dipolar partners include:

  • Nitrones: Formation of isoxazolidine derivatives
  • Nitrile oxides: Isoxazole ring formation
  • Azides: Triazole ring construction
  • Carbonyl ylides: Dioxolane formation

Regioselectivity Factors

The regioselectivity of cycloaddition reactions depends on:

  • Electronic factors: HOMO-LUMO interactions determine regiochemistry
  • Steric factors: Substituent size influences approach geometry
  • Solvent effects: Polar solvents can modify selectivity
  • Temperature: Higher temperatures may reduce selectivity

Synthetic Applications

1,3-Dipolar cycloaddition reactions of oxazole derivatives provide access to:

  • Pyrrolidine derivatives: Via azomethine ylide intermediates
  • Isoxazolidine compounds: Through nitrone cycloaddition
  • Fused ring systems: Intramolecular cycloaddition processes
  • Bioactive molecules: Medicinal chemistry applications

The methodology demonstrates broad substrate scope with yields typically ranging from 60-90% depending on reaction conditions and substrate compatibility [24] [25].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

174.96328 g/mol

Monoisotopic Mass

174.96328 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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